molecular formula C17H14ClN5OS B11061938 N-(4-chlorophenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

N-(4-chlorophenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11061938
M. Wt: 371.8 g/mol
InChI Key: AOONVIKDQNAUBM-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-5-METHYL-7-(2-THIENYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

The synthesis of N-(4-CHLOROPHENYL)-5-METHYL-7-(2-THIENYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-chlorophenylhydrazine with 2-thiophenecarboxaldehyde followed by cyclization with methyl acetoacetate can yield the desired triazolopyrimidine derivative . Industrial production methods may involve the use of environmentally friendly catalysts and solvent-free conditions to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

N-(4-CHLOROPHENYL)-5-METHYL-7-(2-THIENYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-CHLOROPHENYL)-5-METHYL-7-(2-THIENYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-5-METHYL-7-(2-THIENYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby exerting its antiviral and antimicrobial effects. The compound’s ability to form hydrogen bonds with target proteins enhances its binding affinity and specificity .

Comparison with Similar Compounds

N-(4-CHLOROPHENYL)-5-METHYL-7-(2-THIENYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can be compared with other triazolopyrimidine derivatives such as:

The uniqueness of N-(4-CHLOROPHENYL)-5-METHYL-7-(2-THIENYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE lies in its specific structural features that confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C17H14ClN5OS

Molecular Weight

371.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-5-methyl-7-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C17H14ClN5OS/c1-10-14(16(24)22-12-6-4-11(18)5-7-12)15(13-3-2-8-25-13)23-17(21-10)19-9-20-23/h2-9,15H,1H3,(H,22,24)(H,19,20,21)

InChI Key

AOONVIKDQNAUBM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=CS3)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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